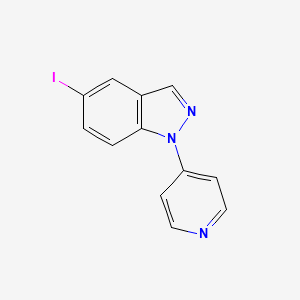

5-Iodo-1-(4-pyridyl)-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H8IN3 |

|---|---|

Molecular Weight |

321.12 g/mol |

IUPAC Name |

5-iodo-1-pyridin-4-ylindazole |

InChI |

InChI=1S/C12H8IN3/c13-10-1-2-12-9(7-10)8-15-16(12)11-3-5-14-6-4-11/h1-8H |

InChI Key |

TZDYGTOEVJNULF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1I)C=NN2C3=CC=NC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Cheminformatics and Synthetic Architecture of 5-Iodo-1-(4-pyridyl)-1H-indazole

Executive Summary & Physicochemical Profile

5-Iodo-1-(4-pyridyl)-1H-indazole is a high-value heteroaromatic scaffold frequently utilized in Fragment-Based Drug Discovery (FBDD). It serves as a critical "hinge-binding" pharmacophore in the development of Type I and Type II kinase inhibitors (specifically targeting Akt, p38 MAPK, and JNK pathways).

The molecule is distinguished by its dual-functionality :

-

The Pyridyl-Indazole Axis: Acts as a bidentate hydrogen bond acceptor/donor system for the kinase hinge region.

-

The C5-Iodo Handle: A reactive electrophile positioned to allow orthogonal cross-coupling (e.g., Suzuki-Miyaura) for extending the molecule into the hydrophobic back-pocket or solvent-exposed front.

Physicochemical Data Table

| Property | Value | Notes |

| IUPAC Name | 5-Iodo-1-(pyridin-4-yl)-1H-indazole | N1-isomer (Bioactive conformer) |

| Molecular Formula | C₁₂H₈IN₃ | |

| Molecular Weight | 321.12 g/mol | Monoisotopic Mass: 320.976 |

| Heavy Atom Count | 16 | |

| Calculated LogP (cLogP) | ~3.2 - 3.5 | Lipophilic; requires polar solubilizers (DMSO/DMA) |

| TPSA | ~40-45 Ų | Good membrane permeability profile |

| H-Bond Acceptors | 3 | Pyridine N, Indazole N2 |

| H-Bond Donors | 0 | (Unless functionalized) |

| Melting Point | >150°C (Predicted) | High crystallinity due to π-π stacking |

Synthetic Architecture & Regioselectivity

Synthesizing N-aryl indazoles presents a classic regioselectivity challenge: distinguishing between the N1 (thermodynamically preferred) and N2 (kinetically accessible) positions. Furthermore, the presence of the C5-iodine atom introduces a chemoselectivity trap—traditional Palladium-catalyzed N-arylation (Buchwald-Hartwig) risks oxidative addition at the C-I bond, leading to polymerization or dehalogenation.

The Superior Route: Copper-Mediated Chan-Lam Coupling

To preserve the C5-iodine "warhead" for later stages, we utilize an oxidative Copper(II)-mediated Chan-Lam coupling . This method operates at room temperature under aerobic conditions, orthogonal to the aryl iodide.

Reaction Logic

-

Substrate: 5-Iodo-1H-indazole (Acidic NH, pKa ~14).

-

Coupling Partner: 4-Pyridylboronic acid (Surrogate for the electrophile).

-

Catalyst: Cu(OAc)₂ (Promotes oxidative coupling via a Cu(III) intermediate).

-

Ligand/Base: Pyridine or DMAP (stabilizes the Cu-complex and assists deprotonation).

Mechanistic Pathway Diagram[3]

Figure 1: Chemoselective synthesis via Chan-Lam coupling. Note the preservation of the C-I bond by avoiding Pd(0) catalysts.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents

-

5-Iodo-1H-indazole (2.44 g, 10.0 mmol)

-

4-Pyridylboronic acid (2.46 g, 20.0 mmol, 2.0 equiv)

-

Copper(II) Acetate (Cu(OAc)₂) (1.81 g, 10.0 mmol, 1.0 equiv)

-

Pyridine (1.6 mL, 20.0 mmol, 2.0 equiv)

-

Dichloromethane (DCM) (anhydrous, 100 mL)

-

4Å Molecular Sieves (activated)

Step-by-Step Methodology

-

Setup: In a 250 mL round-bottom flask equipped with a drying tube (CaCl₂), charge 5-iodo-1H-indazole, 4-pyridylboronic acid, and Cu(OAc)₂.

-

Solvation: Add anhydrous DCM (100 mL) and activated molecular sieves. The sieves are critical to sequester water generated during the boronic acid condensation.

-

Activation: Add Pyridine dropwise while stirring. The solution should turn a deep blue/green, indicating the formation of the active Cu-amine complex.

-

Reaction: Stir the mixture vigorously at room temperature open to the air (or under an O₂ balloon for faster kinetics) for 24–48 hours.

-

Process Check: Monitor by TLC (EtOAc/Hexane 1:1). The product will be less polar than the starting indazole.

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM.

-

Wash the filtrate with dilute NH₄OH (to sequester residual Cu) followed by Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: The crude residue often contains the N2-isomer. Purify via Flash Column Chromatography (SiO₂).

-

Gradient: 0% → 5% MeOH in DCM.

-

Elution Order: The N1-isomer (Target) typically elutes after the N2-isomer due to interaction with silica, though this varies by solvent system.

-

Validation: Verify N1 regiochemistry using NOE (Nuclear Overhauser Effect) NMR. Irradiating the pyridyl protons should show enhancement of the Indazole H7/H3 signals if attached at N1.

-

Structural Biology & Pharmacophore Mapping

In kinase drug discovery, this scaffold is a "privileged structure." The pyridine nitrogen acts as an acceptor for the backbone NH of the kinase hinge region (e.g., Met residue in p38 or Akt).

Binding Mode Logic

-

Hinge Region: The 4-pyridyl group inserts into the ATP-binding pocket.

-

Gatekeeper Residue: The Indazole core sits adjacent to the gatekeeper residue.

-

Solvent Front: The C5-Iodo position points toward the solvent interface or the ribose binding pocket, making it the ideal vector for attaching solubilizing groups (e.g., piperazines) via subsequent Suzuki coupling.

Figure 2: Pharmacophore mapping of the scaffold within a typical Kinase ATP-binding pocket.

References

-

PubChem Compound Summary. 5-Iodo-1H-indazole (Precursor Data). National Center for Biotechnology Information. [Link][1]

-

Chan, D. M. T., et al. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters. (Foundational text on the Chan-Lam coupling mechanism used for N1-arylation). [Link]

-

Antilla, J. C., & Buchwald, S. L. (2001).[2] "Copper-Catalyzed Coupling of Arylboronic Acids and Amines." Organic Letters. (Optimization of Copper-mediated arylation for heterocycles). [Link]

-

Lin, X., et al. (2015). "Design and Synthesis of Indazole Derivatives as Potent and Selective Inhibitors of PI3K." Bioorganic & Medicinal Chemistry. (Demonstrates the utility of the Indazole-Pyridine scaffold in kinase inhibition). [Link]

Sources

An In-depth Technical Guide to N-Heterocycle Building Blocks for Medicinal Chemistry

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of nitrogen-containing heterocyclic (N-heterocycle) building blocks in medicinal chemistry. It explores their profound impact on drug discovery, from fundamental physicochemical properties to their role in shaping the therapeutic landscape. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and design strategies.

The Unrivaled Primacy of N-Heterocycles in Modern Pharmaceuticals

Nitrogen-containing heterocycles are arguably the most significant structural components in the realm of small-molecule pharmaceuticals.[1][] Their prevalence is a testament to their remarkable versatility, enabling them to fulfill a multitude of roles in drug design. An analysis of U.S. FDA-approved drugs reveals the staggering impact of these scaffolds, with their presence in approved pharmaceuticals consistently increasing over the decades. A study analyzing drugs approved between 2013 and 2023 found that a remarkable 82% of all approved small-molecule drugs contained at least one N-heterocycle, a significant rise from 59% in previous decades.[][3][4]

The fundamental importance of N-heterocycles stems from their unique physicochemical properties. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, while N-H moieties in saturated or partially saturated rings can serve as hydrogen bond donors.[1] These interactions are critical for high-affinity binding to biological targets such as enzymes and receptors. Furthermore, the incorporation of nitrogen atoms into a cyclic framework modulates key properties like lipophilicity, polarity, and metabolic stability, all of which are crucial for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

A survey of top-selling pharmaceuticals underscores the dominance of N-heterocyclic cores across a wide range of therapeutic areas.[1][5] From the piperidine ring in the multi-billion dollar anticoagulant Apixaban (Eliquis) to the pyrimidine core in the groundbreaking anticancer agent Imatinib (Gleevec), these scaffolds are central to the efficacy of numerous blockbuster drugs.[1] The following table provides a snapshot of the prevalence of common N-heterocycles in recently approved drugs, with a particular focus on the oncology sector, where their application in targeted therapies like kinase inhibitors is especially prominent.[][3][4]

| N-Heterocycle Scaffold | Therapeutic Area (Example Focus) | Notable Examples in Recently Approved Drugs |

| Pyridine | Oncology, Antiviral | Sotorasib (KRAS inhibitor), Niraparib (PARP inhibitor) |

| Piperidine | Oncology, Anticoagulants | Palbociclib (CDK4/6 inhibitor), Apixaban |

| Pyrimidine | Oncology (Kinase Inhibitors) | Osimertinib (EGFR inhibitor), Imatinib (BCR-ABL inhibitor) |

| Pyrrolidine | Various | Venetoclax (BCL-2 inhibitor) |

| Piperazine | Oncology, Antipsychotics | Olaparib (PARP inhibitor), Aripiprazole |

| Indole | Oncology, Antimigraine | Trametinib (MEK inhibitor), Sumatriptan |

| Pyrazole | Oncology, Anti-inflammatory | Crizotinib (ALK inhibitor), Celecoxib (COX-2 inhibitor) |

| Imidazole | Antifungal, Oncology | Clotrimazole, Dacarbazine |

| Triazole | Antifungal, Anxiolytic | Fluconazole, Alprazolam |

| Quinoline/Quinazoline | Oncology, Antimalarial | Gefitinib (EGFR inhibitor), Chloroquine |

This table presents a representative, non-exhaustive list. The prevalence and specific examples are based on recent FDA approvals and market data.

The Medicinal Chemist's Toolbox: Strategic Application of N-Heterocycles

The strategic incorporation of N-heterocycles into drug candidates is a cornerstone of modern medicinal chemistry. These building blocks are not merely passive structural elements but are actively employed to fine-tune a molecule's properties and interactions with its biological target. Two key strategies, bioisosterism and scaffold hopping, heavily rely on the diverse palette of available N-heterocycles.

Bioisosterism: Fine-Tuning Molecular Properties

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a powerful tool for lead optimization. N-heterocycles are frequently used as bioisosteres for other functional groups, such as carboxylic acids and amides, to improve a compound's ADME profile or to mitigate toxicity.[6][7]

A classic and highly successful example of this strategy is the replacement of a carboxylic acid with a tetrazole ring.[6][7][8] Carboxylic acids, while often crucial for target binding, can lead to poor oral bioavailability due to their high acidity and rapid metabolism. The tetrazole ring mimics the acidic proton and planar nature of a carboxylic acid but often confers improved metabolic stability and lipophilicity.[6][8]

Case Study: Losartan - The Tetrazole Switch

The development of the angiotensin II receptor antagonist Losartan is a landmark case of successful bioisosteric replacement. The initial lead compounds containing a carboxylic acid showed good in vitro potency but poor oral bioavailability. Replacing the carboxylic acid with a tetrazole ring resulted in a significant improvement in both potency and pharmacokinetic properties.[6]

| Parameter | Carboxylic Acid Analog | Losartan (Tetrazole Analog) | Improvement |

| In Vitro Potency (AT1 Binding) | ~10-fold lower | High | ~10x |

| Oral Bioavailability | Poor | Significantly Improved | - |

| In Vivo Efficacious Dose (Rat) | 11 mg/kg | 0.59 mg/kg | ~18x |

Data compiled from multiple sources to illustrate the trend.[6]

The improved potency of Losartan was attributed to the tetrazole's acidic N-H bond being positioned optimally for interaction with the receptor.[6]

Scaffold Hopping: Exploring New Chemical Space

Scaffold hopping is a design strategy that involves replacing the core structure (scaffold) of a known active compound with a chemically different one while retaining the key pharmacophoric features responsible for biological activity.[9][10][11] This approach is invaluable for discovering novel chemotypes with improved properties, circumventing existing patents, and overcoming liabilities associated with the original scaffold.[9] N-heterocycles are central to this strategy due to their vast structural diversity and ability to present substituents in a variety of spatial orientations.

Conceptual Workflow for N-Heterocycle-Based Scaffold Hopping:

Caption: A simplified workflow for scaffold hopping from a carbocyclic to an N-heterocyclic core.

A notable example can be seen in the development of kinase inhibitors, where a common strategy involves replacing a core aromatic ring with various N-heterocycles to modulate selectivity and improve pharmacokinetic properties. For instance, transitioning from a quinazoline core, as seen in gefitinib, to a quinoline scaffold was a key step in the development of bosutinib, another successful kinase inhibitor.

Synthetic Strategies for Accessing N-Heterocycle Building Blocks

The ability to efficiently synthesize a diverse range of N-heterocyclic building blocks is crucial for their successful application in medicinal chemistry. Over the years, a vast arsenal of synthetic methods has been developed, ranging from classical named reactions to modern, highly efficient catalytic processes.

Classical Named Reactions: The Foundation of Heterocyclic Synthesis

Several classical reactions remain mainstays in the synthesis of N-heterocycles due to their reliability and broad applicability.

Hantzsch Pyridine Synthesis: This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (e.g., ammonia or ammonium acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (10-20 mL).

-

Reaction Execution: Stir the mixture at reflux (typically 80-100 °C) for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The resulting crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Paal-Knorr Pyrrole Synthesis: This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to yield a pyrrole.

Experimental Protocol: Paal-Knorr Pyrrole Synthesis

-

Reaction Setup: Dissolve the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine (1.1 mmol) in a suitable solvent such as ethanol, acetic acid, or toluene.

-

Reaction Execution: Heat the mixture to reflux for 2-6 hours. The reaction can often be catalyzed by a mild acid (e.g., a few drops of acetic acid).

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent in vacuo. The residue can be purified by distillation or column chromatography.

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.

Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline

-

Reaction Setup: Dissolve the tryptamine derivative (1.0 mmol) and the aldehyde (1.1 mmol) in a suitable solvent (e.g., toluene, dichloromethane, or trifluoroethanol).

-

Catalyst Addition: Add a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) for 12-24 hours.

-

Work-up and Purification: Quench the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

Modern Catalytic Methods: Efficiency and Innovation

Modern synthetic organic chemistry has ushered in an era of highly efficient and selective methods for N-heterocycle synthesis, with transition-metal catalysis playing a pivotal role.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Buchwald-Hartwig amination have revolutionized the synthesis of N-aryl heterocycles by enabling the formation of C-N bonds between an aryl halide or triflate and an amine.[12][13][14][15][16]

Mechanism of Buchwald-Hartwig Amination:

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Arylindole

-

Reaction Setup: In a glovebox, charge a reaction vial with Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos; 4-10 mol%), a base (e.g., K₂CO₃ or K₃PO₄; 2.0 equiv), the o-haloaniline (1.0 equiv), and the terminal alkyne (1.2 equiv).

-

Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or DMF).

-

Reaction Execution: Seal the vial and heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent, filter through a pad of celite, and concentrate. Purify the crude product by column chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry": This highly efficient and regioselective reaction is a cornerstone of modern chemical synthesis, providing rapid access to 1,4-disubstituted 1,2,3-triazoles.[17][18][19][20][21][22][23][24]

Experimental Protocol: Copper-Catalyzed Synthesis of a 1,2,3-Triazole

-

Reaction Setup: To a solution of the azide (1.0 equiv) and the terminal alkyne (1.0 equiv) in a 1:1 mixture of t-butanol and water, add sodium ascorbate (0.1 equiv) followed by copper(II) sulfate pentahydrate (0.01-0.05 equiv).

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and the product may precipitate from the reaction mixture.

-

Work-up and Purification: If a precipitate forms, it can be collected by filtration and washed with water and a cold organic solvent (e.g., diethyl ether). If the product remains in solution, it can be extracted with an organic solvent, dried, and concentrated.

Rhodium-Catalyzed C-H Amination: These advanced methods allow for the direct conversion of C-H bonds into C-N bonds, offering a highly atom-economical route to N-heterocycles.[25][26][27][28][29]

Conceptual Mechanism of Rh-Catalyzed Intramolecular C-H Amination:

Caption: A simplified representation of a rhodium-catalyzed intramolecular C-H amination pathway.

Experimental Protocol: Rhodium-Catalyzed Intramolecular C-H Amination of a Sulfamate Ester

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon), dissolve the sulfamate ester substrate (1.0 equiv) in a dry, non-polar solvent (e.g., dichloromethane or toluene).

-

Catalyst and Reagent Addition: Add the rhodium catalyst (e.g., Rh₂(esp)₂; 1-2 mol%), magnesium oxide (as an acid scavenger), and an oxidant (e.g., PhI(OAc)₂).

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Filter the reaction mixture through a pad of silica gel and concentrate the filtrate. The resulting product is then purified by column chromatography.

Green and Emerging Synthetic Methodologies

In recent years, there has been a significant push towards developing more environmentally benign and sustainable methods for N-heterocycle synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and in some cases, enable reactions to be performed without a solvent.[17][18][19][21][22] This technique is particularly well-suited for high-throughput synthesis in a drug discovery setting.

Multicomponent Reactions (MCRs): MCRs, such as the Ugi and Biginelli reactions, allow for the construction of complex N-heterocyclic scaffolds in a single step from three or more starting materials. This approach is highly atom-economical and ideal for generating libraries of diverse compounds for biological screening.

Future Perspectives: The Evolving Role of N-Heterocycles

The importance of N-heterocycle building blocks in medicinal chemistry is set to grow even further in the coming years. Several key trends will shape their future application:

-

Exploration of Novel Scaffolds: While common N-heterocycles will continue to be widely used, there is a growing interest in the synthesis and evaluation of novel, more complex, and three-dimensional heterocyclic systems to access new chemical space and tackle challenging biological targets.

-

Advancements in Synthetic Methodology: The development of even more efficient, selective, and sustainable synthetic methods, particularly in the realm of C-H functionalization and photoredox catalysis, will provide unprecedented access to a wider array of N-heterocyclic building blocks.

-

Application in New Therapeutic Modalities: N-heterocycles are not only central to small-molecule drugs but are also finding increasing use in the design of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities.

References

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

Azide-alkyne Huisgen cycloaddition. In Wikipedia. [Link]

-

Just Click It: Undergraduate Procedures for the Copper(I)-Catalyzed Formation of 1,2,3-Triazoles from Azides and Terminal Acetylenes. Journal of Chemical Education, 82(12), 1834. [Link]

-

Copper click chemistry mechanism unravelled. (2015, June 12). Chemistry World. [Link]

-

Synthesis of Indoles from o-Haloanilines. (2023, July 6). The Journal of Organic Chemistry. [Link]

-

Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Brazilian Chemical Society, 31(9), 1847-1854. [Link]

-

Copper-Catalyzed Synthesis of 4-CF3-1,2,3-Triazoles: An Efficient and Facile Approach via Click Reaction. Molecules, 29(5), 1184. [Link]

-

Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Accounts of chemical research, 44(4), 264-278. [Link]

-

Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry, 88(14), 9875-9884. [Link]

-

Buchwald–Hartwig amination. In Wikipedia. [Link]

-

Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry, 5(6), 113-117. [Link]

-

Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Beilstein Journal of Organic Chemistry, 11, 2684-2701. [Link]

-

Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 20(9), 16837-16880. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of medicinal chemistry, 56(5), 1517-1546. [Link]

-

An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry. [Link]

-

Palladium‐Catalyzed Indole Ring Synthesis. Angewandte Chemie International Edition, 35(13-14), 1529-1531. [Link]

-

Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Advances, 9(58), 33693-33700. [Link]

-

Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662-5663. [Link]

-

An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry. [Link]

-

A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 17(3), 706-710. [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 11(1), 103. [Link]

-

Mechanistic Studies of the Rhodium-Catalyzed Direct C–H Amination Reaction Using Azides as the Nitrogen Source. Journal of the American Chemical Society. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Palladium-Catalyzed Synthesis of Indoles via Ammonia Cross-Coupling-Alkyne Cyclization. Organic letters, 12(16), 3552-3555. [Link]

-

C-H amination in the synthesis of N-heterocycles. Research and Reports in Organic Chemistry, 1-22. [Link]

-

Mechanistic Studies of the Rhodium-Catalyzed Direct C−H Amination Reaction Using Azides as the Nitrogen Source. Journal of the American Chemical Society, 136(5), 2155-2165. [Link]

-

Targeting cancer using scaffold-hopping approaches: illuminating SAR to improve drug design. Drug Discovery Today. [Link]

-

Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. Bioorganic & Medicinal Chemistry. [Link]

-

Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Journal of Molecular Modeling. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. (2025, April 3). YouTube. [Link]

-

Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

-

Scaffold Hopping in Drug Discovery. CRIPS, 16(5), 3-10. [Link]

-

Examples of some top selling drug molecules containing N‐heterocycles. ResearchGate. [Link]

-

Key heterocyclic moieties for the next five years of drug discovery and development. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 3. N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem [aifchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. drughunter.com [drughunter.com]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Targeting cancer using scaffold-hopping approaches: illuminating SAR to improve drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 18. Click Chemistry [organic-chemistry.org]

- 19. m.youtube.com [m.youtube.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 22. scielo.br [scielo.br]

- 23. Copper-Catalyzed Synthesis of 4-CF3-1,2,3-Triazoles: An Efficient and Facile Approach via Click Reaction [mdpi.com]

- 24. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]

- 25. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. thieme-connect.com [thieme-connect.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. tandfonline.com [tandfonline.com]

- 29. pr.ibs.re.kr [pr.ibs.re.kr]

Methodological & Application

Application Note: Regioselective N1-Arylation of 5-Iodoindazole

Executive Summary & Strategic Analysis

The N-arylation of 5-iodoindazole presents a dual-challenge in organic synthesis: Regioselectivity (N1 vs. N2) and Chemoselectivity (preservation of the C5-Iodine bond).

While 1H-indazoles are thermodynamically favored over 2H-indazoles, the nucleophilicity of the N2 position often leads to mixtures of regioisomers under standard alkylation conditions. Furthermore, the presence of the C5-iodine atom—a critical handle for downstream cross-coupling (e.g., Suzuki, Sonogashira)—strictly limits the utility of Palladium-catalyzed (Buchwald-Hartwig) N-arylation. Standard Pd(0) catalysts will preferentially undergo oxidative addition at the reactive C5-I bond rather than the desired C-N formation, leading to polymerization or homocoupling.

This guide prioritizes the Copper-mediated (Chan-Lam) coupling as the "Gold Standard" for this specific substrate. This method operates via an oxidative mechanism that leaves the aryl iodide intact while delivering high N1 regioselectivity due to the specific coordination geometry of the intermediate copper species.

Mechanistic Drivers of Selectivity

To control the reaction, one must understand the competing pathways.

Tautomeric Equilibrium & Regioselectivity

Indazoles exist in a tautomeric equilibrium. Although the 1H-tautomer (N1-H) is thermodynamically more stable (aromaticity of the benzene ring is preserved), the N2 nitrogen often exhibits higher kinetic nucleophilicity in SN2 type reactions. However, in transition-metal-mediated processes, selectivity is governed by the stability of the Metal-Nitrogen bond.

-

N1-Metal Complex: Stabilized by the adjacent benzene ring fusion, generally thermodynamically preferred in Cu(II) cycles.

-

N2-Metal Complex: Sterically more accessible but less electronically stabilized in the intermediate states.

The "Iodine Problem" (Chemoselectivity)

The C5-Iodine bond dissociation energy (approx. 65 kcal/mol) is significantly lower than that of C-Br or C-Cl.

-

Palladium Catalysts: Rapidly insert into C5-I. Avoid Pd-catalysis unless the N-arylation coupling partner is an iodonium salt or diazonium salt (which are rare in this context).

-

Copper (Chan-Lam): Operates via a Cu(II)/Cu(III) cycle involving transmetallation with boronic acids.[1][2] It does not require oxidative addition into aryl halides, leaving the C5-I bond perfectly intact.

Decision Logic Visualization

Caption: Workflow selection for 5-iodoindazole. Palladium pathways risk chemoselectivity failure; Copper pathways offer the optimal balance of N1 regiocontrol and functional group tolerance.

Recommended Protocol: Chan-Lam Coupling

This protocol uses Copper(II) Acetate and Aryl Boronic acids.[1] It is the most robust method for 5-iodoindazole as it proceeds under mild oxidative conditions that do not disturb the aryl iodide.

Reagents & Role

| Reagent | Role | Selection Criteria |

| Cu(OAc)₂ | Catalyst/Promoter | Anhydrous preferred. Cu(OAc)₂ favors N1 coordination over N2. |

| Aryl Boronic Acid | Coupling Partner | Use 1.5–2.0 equivalents. Boronic acids are preferred over esters for faster transmetallation. |

| Pyridine | Ligand/Base | Essential for stabilizing the Cu-species and buffering the acetic acid byproduct. Use 2.0 eq. |

| Solvent | Medium | DCM (Dichloromethane) or DCE are superior for N1 selectivity compared to DMF/MeOH. |

| Molecular Sieves | Water Scavenger | 4Å MS are critical. Water inhibits the catalytic cycle and promotes protodeboronation. |

Step-by-Step Protocol (Standard Scale: 1.0 mmol)

-

Preparation:

-

Oven-dry a 25 mL round-bottom flask or reaction vial.

-

Activate 4Å molecular sieves (powdered) under vacuum/heat if not fresh.

-

-

Charging:

-

Add 5-iodoindazole (244 mg, 1.0 mmol).

-

Add Aryl Boronic Acid (1.5 mmol, 1.5 equiv).

-

Add Cu(OAc)₂ (181 mg, 1.0 mmol, 1.0 equiv). Note: Stoichiometric Cu is often required for high yields in reasonable times, though catalytic (20 mol%) variants exist with O₂ balloons.

-

Add activated 4Å MS (250 mg).

-

-

Solvent & Ligand Addition:

-

Add anhydrous DCM (10 mL) [0.1 M concentration].

-

Add Pyridine (161 µL, 2.0 mmol, 2.0 equiv).

-

-

Reaction:

-

Equip the flask with a drying tube (CaCl₂) or leave open to air (if dry ambient conditions) to allow O₂ ingress (essential for re-oxidation if using catalytic Cu, or to drive the cycle).

-

Stir vigorously at Room Temperature (25 °C) for 16–24 hours.

-

Monitoring: Check TLC.[3] The N1 product is usually less polar than the N2 isomer and the starting material.

-

-

Work-up:

-

Filter the mixture through a pad of Celite to remove copper salts and sieves. Rinse with DCM.

-

Wash the filtrate with dilute NH₄OH (to sequester residual Cu) followed by Brine.

-

Dry over Na₂SO₄ and concentrate.[3]

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc).

-

Elution Order: Typically N1-aryl (fastest) > N2-aryl > Starting Material.

-

Expected Results

-

Yield: 70–90%

-

Regioselectivity (N1:N2): Typically >10:1 to >20:1.

-

Chemoselectivity: >99% retention of C5-Iodine.

Alternative Protocol: SNAr (Metal-Free)

Applicability: Only valid when the coupling partner is an electron-deficient aryl fluoride (e.g., 4-fluoronitrobenzene, fluoropyridines).

Rationale

Since no metal catalyst is used, the C5-iodine is safe. Regioselectivity is controlled by the base and solvent. Polar aprotic solvents (DMSO/DMF) and harder bases (Cs₂CO₃) tend to favor the thermodynamic N1 product, though mixtures are more common here than in Chan-Lam.

Protocol

-

Dissolve 5-iodoindazole (1.0 equiv) and Ar-F (1.2 equiv) in DMSO (0.2 M).

-

Add Cs₂CO₃ (2.0 equiv).

-

Heat to 80–100 °C for 4–12 hours.

-

Note: If N2 product forms, it can sometimes be isomerized to N1 by heating further or treating with catalytic acid, as N1 is thermodynamically favored.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Wet solvent or old Boronic Acid | Freshly activate 4Å MS. Recrystallize Boronic Acid or use excess (2.0 eq). |

| High N2 formation | Steric hindrance on Boronic Acid | If Ar-B(OH)₂ has ortho-substituents, N1 selectivity drops. Switch to catalytic CuI/diamine method (Antilla conditions) which is more sensitive to sterics. |

| Loss of Iodine (De-iodination) | Impure Cu source or reducing conditions | Ensure oxidative conditions (open to air). Avoid using Pd contaminants. |

| Blue/Green Emulsion during Workup | Residual Copper | Wash organic layer with 10% EDTA solution or NH₄OH/NH₄Cl buffer. |

References

-

Antilla, J. C., & Buchwald, S. L. (2001).[4] Copper-Catalyzed Coupling of Arylboronic Acids and Amines.[1] Organic Letters, 3(13), 2077–2079.

- Foundation of the Cu-catalyzed oxid

-

Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation.[4] Tetrahedron Letters, 39(19), 2941-2944.

- The original Chan-Lam disclosure.

-

Vantourout, J. C., et al. (2016). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779.

- Mechanistic insights into Cu-species coordin

-

Ye, X., et al. (2013). Copper-catalyzed N-arylation of indazoles with aryl boronic acids. RSC Advances, 3, 1089-1092.

- Specific application to indazoles showing N1 selectivity.

-

Review: Regioselective Synthesis of N-Substituted Indazoles. (2024).[5][6] Beilstein Journal of Organic Chemistry.

- Recent overview of N1 vs N2 selectivity factors.

Sources

- 1. scispace.com [scispace.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chan-Lam Coupling [organic-chemistry.org]

- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Regioselectivity in 5-Iodoindazole N-Arylation

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-arylation of 5-iodoindazole. The challenge of controlling regioselectivity between the N1 and N2 positions is a common hurdle in the synthesis of novel therapeutics and functional materials. This document is designed to provide you with the causal understanding and practical protocols needed to overcome these challenges in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts that are crucial for understanding and troubleshooting your reaction.

Q1: What is the primary synthetic challenge when performing N-arylation on 5-iodoindazole?

The core challenge lies in the ambident nucleophilic character of the indazole ring. The pyrazole moiety contains two nitrogen atoms, N1 and N2, both of which can act as nucleophiles in cross-coupling reactions. This often leads to the formation of a mixture of N1-aryl and N2-aryl regioisomers, which can be difficult to separate and results in a reduced yield of the desired product.[1] The 1H-indazole tautomer is generally the more thermodynamically stable form, which often makes the N1-arylated product the thermodynamic favorite.[1][2][3][4] Conversely, the N2-arylated product is often the result of kinetic control.[4] The 5-iodo substituent, being electron-withdrawing, further modulates the electronic properties of the ring, influencing the relative nucleophilicity of each nitrogen.

Q2: What are the fundamental mechanistic differences between Palladium- and Copper-catalyzed N-arylation reactions?

Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful methods for forming C-N bonds, but they operate through different catalytic cycles.

-

Buchwald-Hartwig (Palladium): This reaction typically involves a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by deprotonation of the indazole by a base, coordination of the resulting indazolide anion to the palladium center, and finally, reductive elimination to form the N-aryl indazole product and regenerate the Pd(0) catalyst.[5] The choice of a bulky, electron-rich phosphine ligand is critical for promoting both the oxidative addition and the final reductive elimination steps.[6]

-

Ullmann Condensation (Copper): The traditional Ullmann reaction required harsh conditions with stoichiometric copper.[7] Modern protocols use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, often a diamine or phenanthroline.[8][9] The mechanism is thought to involve the formation of a copper(I)-indazolide species. This complex then reacts with the aryl halide, possibly through an oxidative addition/reductive elimination pathway involving a Cu(III) intermediate, though the exact mechanism can vary and is still a subject of study.[7][10][11]

Q3: How do substituents on the indazole ring affect N1 vs. N2 selectivity?

Substituents exert powerful steric and electronic control over the reaction's regiochemical outcome.[1][12]

-

Steric Effects: A bulky substituent at the C7 position will sterically hinder the N1 position, thus favoring arylation at N2. Conversely, a large group at the C3 position can partially shield the N2 position, promoting N1 substitution.[1]

-

Electronic Effects: Electron-withdrawing groups (EWGs) on the benzene portion of the indazole ring, particularly at the C7 position, have been shown to strongly favor N2 functionalization.[1][12][13] This is attributed to the EWG lowering the electron density at N1 more significantly than at N2, making the N2 atom a relatively more potent nucleophile. The 5-iodo group in the titular substrate is an EWG and will influence the electronics accordingly.

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiment and provides actionable solutions grounded in chemical principles.

Problem 1: My reaction yields an inseparable mixture of isomers with poor selectivity. How can I favor the N1-arylated product?

Achieving high N1 selectivity involves pushing the reaction conditions towards thermodynamic control, where the more stable 1H-tautomer precursor dominates.[1][4]

-

Solution A: Re-evaluate Your Base and Solvent System. This is often the most critical factor. For N-alkylation, the combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is exceptionally effective at delivering the N1 product.[1][12][14] While less common for arylation, the principle may hold. For cross-coupling, a switch to a less polar solvent like dioxane or toluene from a highly polar one like DMF may alter selectivity.[2][3] Weaker bases like K₂CO₃ or Cs₂CO₃ are commonly used in cross-coupling, but their choice can be pivotal.

-

Solution B: Modify the Catalyst System.

-

For Palladium Catalysis: The ligand choice is paramount. Experiment with different bulky biarylphosphine ligands (e.g., XPhos, RuPhos). The steric and electronic properties of the ligand directly influence the environment around the metal center, which can dictate which regioisomer is formed.

-

For Copper Catalysis: The choice of ligand is equally important. While many reactions use diamines, switching to a different ligand class, such as a phenanthroline derivative, can alter the regiochemical outcome.[8]

-

-

Solution C: Increase the Reaction Temperature. Since the N1-aryl indazole is typically the thermodynamically more stable product, running the reaction at a higher temperature for a longer duration can allow an initially formed kinetic (N2) product to potentially equilibrate to the more stable thermodynamic (N1) product.[1][4]

Problem 2: My goal is the N2-arylated isomer, but I keep getting the N1 product or a mixture. How can I improve N2 selectivity?

Selectively forming the N2 isomer requires favoring the kinetically controlled pathway or leveraging electronic biases.

-

Solution A: Promote Kinetic Control. Run the reaction at a lower temperature. The N2 position is often the site of initial, kinetically favored attack.[4] By keeping the temperature low (e.g., room temperature or below, if the catalyst system is active enough), you may be able to isolate the N2 product before it has a chance to equilibrate.

-

Solution B: Leverage Catalyst Control. Certain catalyst systems have an inherent bias for the N2 position. Recently, a Rh(II)-catalyzed system using diazonaphthoquinone as a coupling partner has shown high N2-selectivity for indazoles.[15] While this is a different type of reaction, it highlights that specific metal-carbene pathways can offer unique selectivity. Exploring less common catalytic systems could provide a solution.

-

Solution C: Modify the Indazole Substrate. While not always possible, if your synthetic route allows, introducing a temporary, sterically demanding group at the C7 position could effectively block the N1 nitrogen, directing arylation exclusively to N2.

Problem 3: My reaction has a very low overall yield or fails to proceed to completion.

-

Solution A: Check for Catalyst Inactivation. Indazoles, like many nitrogen heterocycles, can act as inhibitory ligands for the palladium catalyst, preventing the formation of the active catalytic species.[16] Ensure your catalyst is pre-activated if necessary, or consider using a higher catalyst loading. Also, ensure starting materials and solvents are free of impurities that could poison the catalyst.

-

Solution B: Verify Base and Solvent Compatibility. Certain combinations are known to be ineffective. For example, using K₂CO₃ in THF can fail to yield any N-alkylated product.[12] A similar incompatibility may exist in your arylation system. A switch to a more suitable solvent like DMF, DMAc, or Dioxane is often necessary.[14][17]

-

Solution C: Assess the Reactivity of the Aryl Halide. Aryl chlorides and bromides are generally less reactive than aryl iodides in both Buchwald-Hartwig and Ullmann couplings.[6][18] If you are using a less reactive halide, you may need more forcing conditions: higher temperature, a more active catalyst system (e.g., a more electron-rich ligand for palladium), or a longer reaction time.

Problem 4: I have a mixture of isomers that is difficult to separate by column chromatography.

-

Solution A: Attempt Recrystallization. Do not underestimate the power of classical purification techniques. Isomers can have significantly different crystal packing energies and solubilities. A systematic screen of solvents (e.g., ethyl acetate/hexanes, dichloromethane/methanol, acetone/water) may yield a system where one isomer selectively crystallizes, leaving the other in the mother liquor. This approach has been successfully used for industrial-scale separation of indazole isomers.[19]

Section 3: Experimental Protocols & Data

The following are generalized starting protocols. Note: These must be optimized for your specific 5-iodoindazole and aryl halide substrates.

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

-

Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 6 mol%), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv).

-

Reagent Addition: Add the 5-iodo-1H-indazole (1.0 equiv) and the aryl halide (1.2 equiv).

-

Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution).

-

Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting indazole is consumed.

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography or recrystallization to separate the isomers.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation (Ullmann-Type)

-

Preparation: To a dried Schlenk tube under an inert atmosphere, add CuI (10 mol%), the ligand (e.g., N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline, 20 mol%), and the base (e.g., K₂CO₃ or KOH, 2.0 equiv).[8][20]

-

Reagent Addition: Add the 5-iodo-1H-indazole (1.0 equiv) and the aryl halide (1.2 equiv).

-

Solvent: Add anhydrous solvent (e.g., DMF or DMSO, to make a ~0.2 M solution).

-

Reaction: Seal the tube and heat the mixture with vigorous stirring at 110-130 °C.[21]

-

Monitoring & Workup: Follow steps 5-7 as described in Protocol 1.

Table 1: Selected Conditions for Indazole N-Functionalization from Literature

| Indazole Substrate | Electrophile/Coupling Partner | Catalyst/Conditions | Base | Solvent | Temp (°C) | N1:N2 Ratio | Reference |

| Methyl 1H-indazole-3-carboxylate | Pentyl bromide | - | NaH | THF | 50 | >99 : <1 | [2] |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | - | K₂CO₃ | DMF | RT | 44 : 40 | [2][3] |

| 1H-Indazole | Iodobenzene | CuI (10 mol%) | KOH | DMSO | 120 | (Mixture) | [21] |

| 1H-Indazole | Aryl Iodide/Bromide | CuI / Diamine Ligand | K₂CO₃ | Dioxane | 110 | Good yields | [9][18] |

| 7-NO₂-1H-Indazole | Pentyl bromide | - | NaH | THF | 50 | 4 : 96 | [12][13] |

| 1H-Indazole | Isobutyl bromide | - | K₂CO₃ | DMF | 120 | 58 : 42 | [22] |

Note: This table includes both alkylation and arylation examples to illustrate the effects of different reaction systems on regioselectivity.

Section 4: Decision & Workflow Diagrams

Visual tools can aid in experimental design and troubleshooting. The following diagrams were created using the DOT language for Graphviz.

References

- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024).

- Alam, S. T., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.

- Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. (2014).

- Direct Access to 3-Aminoindazoles by Buchwald–Hartwig C–N Coupling Reaction. (n.d.). Thieme.

- “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. (n.d.).

- Troubleshooting regioselectivity in indazole synthesis. (2025). BenchChem.

- Novel access to indazoles based on palladium-catalyzed amin

- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (n.d.).

- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry.

- Buchwald-Hartwig Amin

- ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. (2025).

- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).

- Cu-Mediated Cyclization to Form 1H-Indazoles. (2023). Thieme.

- Development of a selective and scalable N1-indazole alkylation. (2024).

- Regioselectivity issues in the functionaliz

- Ullmann condens

- Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. (n.d.). Semantic Scholar.

- Synthesis of substituted N-heterocycles by N-aryl

- Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society.

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).

- Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).

- Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023). Semantic Scholar.

- On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (n.d.). Royal Society of Chemistry.

- Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. (n.d.). ChemRxiv.

- Liu, W., Han, L.-Y., Liu, R.-L., Xu, L.-G., & Bi, Y.-L. (2014). Copper-catalyzed N-arylation of 2-arylindoles with aryl halides. Chinese Chemical Letters.

- Method for separating and purifying substituted indazole isomers. (n.d.).

- The regioselective Alkylation of some Indazoles using Trialkyl Orthoform

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 19. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]

- 20. html.rhhz.net [html.rhhz.net]

- 21. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Solubility & Formulation Guide

The following Technical Support Guide is designed for 5-Iodo-1-(4-pyridyl)-1H-indazole . This guide treats the compound as a high-value, lipophilic weak base—a scaffold commonly encountered in kinase inhibitor discovery (e.g., p38 MAPK, ROCK pathways).

Product: this compound CAS: [Compound Specific] | Class: N-Aryl Indazole / Kinase Inhibitor Scaffold Support Level: Tier 3 (Senior Application Scientist)[1]

Physicochemical Profile & The "Brick Dust" Challenge

The Core Issue: this compound exhibits classic "brick dust" characteristics: high crystallinity and high lipophilicity (LogP > 3.5 estimated).[1] The iodine atom at C5 significantly enhances hydrophobic stacking interactions, while the planar indazole-pyridine system leads to high lattice energy.

The Solubility Handle: The molecule possesses a distinct pH-dependent solubility switch : the pyridine nitrogen.[1]

-

Neutral pH (7.4): The molecule is uncharged and extremely insoluble (< 1 µg/mL).

-

Acidic pH (< 4.0): Protonation of the pyridine nitrogen (approximate pKa ~4.5–5.5) creates a cationic species, drastically increasing aqueous solubility.

Solubility Decision Matrix

Use the following workflow to select the correct solubilization strategy based on your application.

Figure 1: Strategic decision tree for solubilizing this compound based on experimental context.

Protocol Module A: pH Adjustment & Salt Formation

Context: The pyridine ring is a weak base.[1] Relying on simple water or PBS will result in suspension, not solution. You must drive the equilibrium toward the ionized form for aqueous stability.

Recommended Acid Counter-ions

If you are generating a stock solution in water (without organic cosolvents), use these counter-ions to form an in situ salt:

| Counter-ion | Acid Source | Rationale | Target pH |

| Mesylate | Methanesulfonic acid | Gold Standard. Breaks lattice energy effectively; biologically tolerated.[1] | 3.5 – 4.0 |

| Chloride | 0.1 N HCl | Good for acute studies, but risk of "common ion effect" precipitation in saline. | < 3.0 |

| Tartrate | Tartaric Acid | Milder acidity; good for oral formulations to prevent gastric irritation.[1] | 4.0 – 5.0 |

Step-by-Step Solubilization Protocol (In Situ Salt)

-

Weighing: Weigh the required amount of this compound.

-

Wetting: Add 1 molar equivalent of acid (e.g., 1M Methanesulfonic acid). Do not add bulk water yet.[1] The powder should turn into a slurry or paste.[1]

-

Dissolution: Add water dropwise with vortexing. The lowered local pH allows the pyridine to protonate and dissolve.

-

Buffering (Critical): Once dissolved, slowly add 5% Dextrose (D5W) or buffer. Avoid PBS initially, as the phosphate buffering capacity at pH 7.4 may strip the proton and cause immediate reprecipitation.

Protocol Module B: Cyclodextrin Complexation

Context: For IV administration where low pH is irritating, or to prevent precipitation in cell media. Cyclodextrins (CDs) encapsulate the hydrophobic indazole-iodine core while the hydrophilic exterior remains soluble.

Recommended Agent: Sulfobutylether-β-Cyclodextrin (SBE-β-CD) or HP-β-CD .[1] Why? The iodine atom at position 5 is bulky.[1] β-CD derivatives have the optimal cavity size (approx 6.0–6.5 Å) to host the iodophenyl-like moiety.[1]

Figure 2: Host-Guest equilibrium. The lipophilic iodine-indazole core enters the CD cavity, shielding it from water.

"Captisol" Type Protocol (20% w/v SBE-β-CD)[1]

-

Vehicle Prep: Dissolve 20g of SBE-β-CD in 100mL distilled water. Stir until clear.

-

Acidification: Adjust vehicle pH to 4.0 using 1N HCl. (Crucial step: The CD works best if the drug is also slightly ionized or at least not strictly neutral).

-

Addition: Add the compound powder slowly to the stirring vehicle.

-

Equilibration: Stir for 4–6 hours at room temperature.

-

Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed "brick dust."[1]

-

QC: Check UV absorbance to confirm concentration.

Troubleshooting FAQs

Q1: I diluted my DMSO stock (10 mM) 1:1000 into cell media, but I see crystals under the microscope. Why? A: This is the "Crash-Out" effect.[1] The compound is so insoluble that even 10 µM exceeds its thermodynamic solubility in neutral media.[1]

-

Fix: Pre-complex the DMSO stock with pure PEG400 (1:1 ratio) before adding to media. Alternatively, use the Cyclodextrin protocol (Module B) for your stock solution instead of DMSO.

Q2: The HPLC peak area is lower than expected after filtration. A: This molecule is highly lipophilic and likely adsorbing to your filter membrane.[1]

-

Fix: Do not use Nylon filters.[1] Use PTFE or PVDF (low binding) filters.[1] Saturate the filter by discarding the first 1 mL of filtrate.

Q3: Can I use this compound in a standard Phosphate Buffered Saline (PBS) for animal injection? A: Avoid if possible. The high ionic strength of PBS suppresses the solubility of weak bases (Salting-out effect), and the pH of 7.4 is exactly where this molecule is least soluble.

-

Fix: Use 5% Dextrose in Water (D5W) or Saline acidified to pH 4.5 with acetate buffer.[1]

Q4: The iodine atom seems labile; is the solution light-sensitive? A: Yes, aryl iodides can undergo photodeiodination.[1]

-

Fix: Always handle stocks in amber vials and perform long-term stirring (e.g., for CD complexation) protected from light (wrap beaker in foil).

References

-

Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2][3][4] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

-

Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][5] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

-

PubChem Database. (2024).[1] Compound Summary: 5-Iodo-1H-indazole (Analogous Core Structure Data).[1] National Library of Medicine.[1] Link

-

Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes.[1] Chemical Research in Toxicology, 24(9), 1420–1456. Link

Sources

Stability of 5-iodo-indazole derivatives in solution

Technical Support Center: Stability of 5-Iodo-indazole Derivatives

Executive Summary: The Stability Profile

5-iodo-indazole derivatives are valuable intermediates in medicinal chemistry (e.g., for Suzuki couplings), but they possess a specific "Achilles' heel": the Carbon-Iodine (C-I) bond.[1] While the indazole core is robust against thermal degradation, the 5-iodo position is highly photosensitive .[2]

Key Stability Hierarchy:

-

Light Sensitivity (Critical): High. The C-I bond undergoes homolytic cleavage under UV/Blue light.[1]

-

Oxidation Sensitivity (Moderate): Moderate. Iodine liberation (

) can occur, leading to oxidative byproducts. -

Hydrolytic Stability (High): The indazole ring is stable in aqueous buffers (pH 2–10), provided no sensitive side chains are present.

Troubleshooting Guide & FAQs

This section addresses the most common "red flags" reported by users handling 5-iodo-indazole stocks.

Q1: My clear stock solution in DMSO turned yellow/brown after 24 hours on the bench. Is it still usable?

Diagnosis: Photolytic Deiodination & Iodine Liberation.

Technical Insight: Aryl iodides are chromophores that absorb UV light.[2][1] Upon absorption, the weak C-I bond (~65 kcal/mol) undergoes homolytic cleavage, generating an aryl radical and an iodine radical (

-

Immediate: Run an LC-MS. Check for the appearance of the des-iodo analog (Indazole, Mass = Parent - 126 Da).

-

Decision: If the des-iodo peak is >5%, discard the stock.

-

Prevention: Use amber vials and wrap them in aluminum foil.

Q2: I see a new peak in my LC-MS spectrum exactly 126 Da lower than my product. What is this?

Diagnosis: Hydro-deiodination Product.

Technical Insight: This is the "smoking gun" of radical degradation.[2][1] The 5-indazolyl radical (formed by light) is highly reactive.[1] It abstracts a hydrogen atom (

-

Calculation: Mass of Iodine (

) is lost; Mass of Hydrogen (

Q3: Can I store 5-iodo-indazole stocks in DMSO at -20°C?

Diagnosis: Acceptable, but with caveats. Technical Insight: DMSO is a good solvent for solubility but has a high freezing point (18.5°C).[2][1] Repeated freeze-thaw cycles can cause:

-

Precipitation: Localized high concentrations during freezing can force the compound out of solution.[2][1]

-

Hygroscopicity: DMSO absorbs water from the air, which may alter solubility or promote hydrolysis of side chains.[2][1] Action: Aliquot stocks into single-use vials before freezing. Do not refreeze leftovers. Use anhydrous DMSO and flush the headspace with Argon/Nitrogen.[1]

Q4: My compound is precipitating upon dilution into aqueous buffer. How do I fix this?

Diagnosis: Solubility Crash (The "Indazole Aggregation"). Technical Insight: Indazoles are planar, hydrophobic heterocycles.[2] The 5-iodo substituent increases lipophilicity (LogP increases).[2][1] When diluted from DMSO (organic) to Buffer (aqueous), the "co-solvent shock" causes rapid aggregation. Action:

-

Step 1: Vortex the DMSO stock immediately before pipetting.[2][1]

-

Step 2: Use an intermediate dilution step (e.g., 10x stock in 50% DMSO/Water) before the final buffer dilution.

-

Step 3: Keep final DMSO concentration <1% if possible, but >0.1% may be needed to maintain solubility.[2][1]

Deep Dive: The Photodegradation Mechanism

Understanding the mechanism is the only way to prevent degradation effectively. The primary pathway is Radical-Mediated Hydro-deiodination .[2][1]

Mechanistic Pathway Diagram

Figure 1: The radical mechanism of aryl iodide photolysis.[3] The C-I bond cleavage is the rate-limiting step, driven by photon absorption.

Standardized Stability Testing Protocol

Do not guess if your compound is stable.[2][1] Validate it using this self-validating stress test.

Objective: Determine the shelf-life of 5-iodo-indazole in solution under laboratory conditions.

Materials:

Protocol Workflow:

-

Preparation: Prepare a 10 mM stock solution in DMSO.

-

Splitting: Divide into two HPLC vials.

-

Time Points: Analyze at T=0, T=24h, T=48h.

-

Analysis: HPLC-UV (254 nm) and LC-MS (Positive Mode).

Experimental Workflow Diagram

Figure 2: A self-validating stability workflow to distinguish between thermal and photolytic degradation.

Summary of Physicochemical Data

| Property | Value / Characteristic | Implication for Handling |

| Bond Dissociation Energy (C-I) | ~65 kcal/mol | Weak. Susceptible to UV cleavage.[2][1] |

| LogP (Octanol/Water) | ~2.4 (Parent) | Lipophilic. Requires organic co-solvent (DMSO/DMF).[2] |

| pKa (Indazole NH) | ~14 | Non-acidic in neutral water; deprotonates only in strong base.[2] |

| Primary Degradant | Des-iodo indazole | Monitor LC-MS for [M-126] . |

| Visual Indicator | Yellow/Brown tint | Indicates |

References

-

Sigma-Aldrich. Product Specification: 5-Iodo-1H-indazole.[2][1] Retrieved from

-

Bunnett, J. F., & Wamser, C. C. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society.[1][3] Retrieved from

-

BenchChem. Technical Guide to the Stability and Storage of 4-iodo-1H-imidazole (Analogous Chemistry). Retrieved from

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 21894739 (5-Iodo-1H-indazole). Retrieved from

-

Li, C. J., et al. (2016).[2] Photo-induced iodination of aryl halides under very mild conditions. Nature Communications.[2][1] Retrieved from

Sources

Validation & Comparative

A Researcher's Guide to Differentiating N1 and N2 Substituted Indazoles by ¹H NMR Spectroscopy

Introduction: The Regioselectivity Challenge in Indazole Chemistry

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including treatments for inflammation, cancer, and nausea.[1][2] The synthesis of N-substituted indazoles, however, presents a persistent challenge: the alkylation or arylation of the parent 1H-indazole often yields a mixture of N1 and N2 constitutional isomers.[3][4] The biological activity of these isomers can differ significantly, making the unambiguous identification of the substitution pattern a critical step in drug discovery and development.

While various analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as the most powerful and accessible tool for this purpose.[3] This guide provides a comprehensive comparison of the ¹H NMR features of N1 and N2 substituted indazoles, supported by experimental data and advanced 2D NMR methodologies. We will delve into the underlying physical principles that govern the observed spectral differences and provide practical, step-by-step protocols for researchers to confidently assign the regiochemistry of their synthesized compounds.

The Foundation: Understanding the ¹H NMR Landscape of the Indazole Core

The key to distinguishing between N1 and N2 isomers lies in how the substituent alters the electronic environment of the protons on the indazole ring. The most informative protons are typically H3, the lone proton on the pyrazole ring, and H7, the proton on the benzene ring closest to the nitrogen atoms.

A spectral comparison reveals consistent and diagnostic trends:

-

The H7 Proton: In N2-substituted indazoles , the H7 proton is significantly deshielded (appears at a higher chemical shift, δ) due to the anisotropic effect of the lone pair of electrons on the adjacent N1 atom.[3] Conversely, in N1-substituted indazoles , this proton is more shielded and appears at a lower chemical shift.

-

The H3 Proton: The chemical shift of the H3 proton also provides a reliable diagnostic marker. This proton is generally more shielded in N2 isomers and deshielded in N1 isomers.[3]

-

Protons H4, H5, and H6: While less dramatic, a general trend shows that the resonances for protons H4, H5, and H6 in N2 isomers appear at a slightly lower frequency (more shielded) compared to their N1 counterparts.[3]

Advanced Confirmation: Unambiguous Assignment with 2D NMR

While 1D ¹H NMR provides strong indicators, two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) offer definitive, self-validating proof of the substitution pattern.[2][5]

Heteronuclear Multiple Bond Correlation (HMBC)

HMBC spectroscopy detects long-range (typically 2-3 bond) correlations between protons and carbons. This is exceptionally useful for identifying the point of attachment for a substituent. The key is to observe the correlation between the protons on the alpha-carbon of the N-substituent and the carbon atoms of the indazole core.

-

For an N1-substituted indazole: A clear correlation will be observed between the N1-substituent's α-CH₂ protons and the C7a carbon of the indazole ring.[5]

-

For an N2-substituted indazole: The correlation will instead be seen between the N2-substituent's α-CH₂ protons and the C3 carbon of the indazole ring.[2][5]

The presence of one correlation and the definitive absence of the other provides an irrefutable assignment.

Nuclear Overhauser Effect Spectroscopy (NOESY)

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that allows for the detection of protons that are physically close to each other (< 5 Å), regardless of their through-bond connectivity.[6] This provides a powerful complementary method to HMBC for isomer validation.

-

For an N1-substituted indazole: A NOE cross-peak will be observed between the N1-substituent's α-CH₂ protons and the H7 proton.

-

For an N2-substituted indazole: A NOE cross-peak will be seen between the N2-substituent's α-CH₂ protons and the H3 proton.

Data-Driven Comparison: A Summary of Diagnostic Features

The following table summarizes the key diagnostic markers discussed, providing a quick reference guide for researchers.

| NMR Feature | N1-Substituted Indazole | N2-Substituted Indazole | Rationale |

| δ H7 (ppm) | Less deshielded (lower ppm) | More deshielded (higher ppm) | Anisotropic effect of the N1 lone pair in the N2 isomer.[3] |

| δ H3 (ppm) | More deshielded (higher ppm) | Less deshielded (lower ppm) | Altered electronic environment of the pyrazole ring.[3] |

| HMBC Correlation | α-protons of substituent ↔ C7a | α-protons of substituent ↔ C3 | 3-bond J-coupling pathway.[5] |

| NOESY Correlation | α-protons of substituent ↔ H7 | α-protons of substituent ↔ H3 | Through-space proximity (< 5 Å).[6][7] |

Table 1. Summary of Key ¹H NMR and 2D NMR Diagnostic Features for Differentiating N1 and N2 Substituted Indazoles.

Experimental Workflow and Protocols

A logical workflow is essential for efficient and accurate structure determination.

Protocol 1: Standard ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified indazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquisition: Acquire a standard 1D proton spectrum. A spectral width of 12-16 ppm is typically sufficient. Ensure an adequate number of scans (e.g., 16 or 32) are averaged to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

Protocol 2: HMBC Experiment for Unambiguous Assignment

Causality: This experiment is chosen to establish through-bond connectivity between the substituent and the core, which is the most direct evidence of the substitution site.

-

Setup: Use the same sample as for the 1D ¹H NMR. Load a standard HMBC pulse sequence (e.g., hsqcetgpl3d on Bruker instruments).

-

Key Parameters:

-

Set the ¹³C spectral width to cover the aromatic and aliphatic regions (~0-160 ppm).

-

The long-range coupling delay (d6 on Bruker) is critical. It is optimized for a J-coupling of 8-10 Hz, which is typical for 2-3 bond correlations. This physically allows the magnetization to transfer over multiple bonds.

-

-

Acquisition: The experiment time can range from 30 minutes to several hours, depending on the sample concentration.

-

Processing and Analysis: Process the 2D data. Look for the key cross-peak: either between the substituent's α-protons and C7a (confirming N1 substitution) or between the α-protons and C3 (confirming N2 substitution).

Protocol 3: NOESY Experiment for Through-Space Confirmation

Causality: This experiment validates the HMBC result by probing the spatial arrangement of the molecule, confirming that the substituent is physically located near either H7 (N1) or H3 (N2).

-

Setup: Use the same sample. Load a standard 2D NOESY pulse sequence.

-

Key Parameters:

-

The mixing time (d8) is the most crucial parameter. It is the period during which NOE transfer occurs. A typical starting value is 500-800 ms. Too short a time will result in weak or no cross-peaks; too long can lead to spin diffusion, where magnetization spreads to non-proximal protons, complicating the analysis.

-

-

Acquisition: This is often a longer experiment than HMBC, potentially requiring several hours for dilute samples.

-

Processing and Analysis: Process the 2D data. Look for the key NOE cross-peak: either between the substituent's α-protons and H7 (confirming N1) or between the α-protons and H3 (confirming N2).

Conclusion

The regioselective synthesis of N-substituted indazoles is a nuanced challenge, making robust analytical characterization indispensable. By systematically analyzing the ¹H NMR spectrum, researchers can gain strong initial evidence for the site of substitution. The significant downfield shift of H7 in N2 isomers serves as a primary, rapid diagnostic tool. For absolute certainty, 2D NMR techniques such as HMBC and NOESY provide definitive, complementary evidence by mapping the through-bond and through-space connectivities, respectively. The application of the workflows and protocols detailed in this guide will empower researchers in medicinal chemistry and drug development to assign the structures of their N-substituted indazoles with the highest degree of confidence, ensuring the integrity of their subsequent structure-activity relationship studies.

References

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Available at: [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

-

Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]

-

Development of a selective and scalable N1-indazole alkylation. PMC - NIH. Available at: [Link]

-

DMAPO/Boc2O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids. European Journal of Organic Chemistry. Available at: [Link]

-